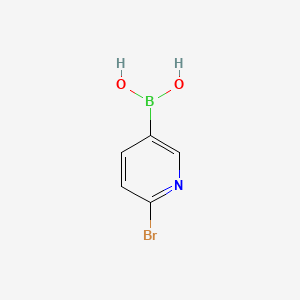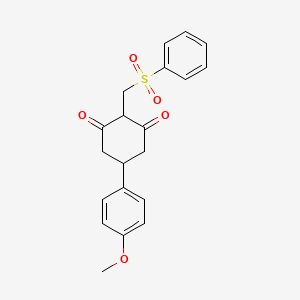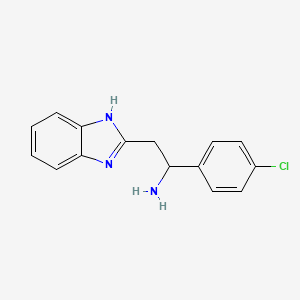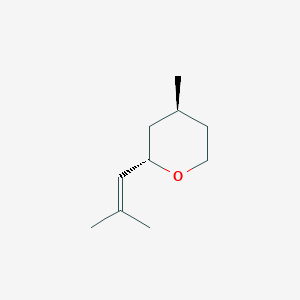
(+)-trans-Rose oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-rose oxide is a rose oxide in which both of the stereocentres have S configuration. It is also known as (+)-trans-rose oxide. It is an enantiomer of a (2R,4R)-rose oxide.
科学的研究の応用
Synthesis and Applications in Perfumery:
- Dwivedi et al. (2018) developed a novel, convenient, and cost-effective process for synthesizing rose-oxide stereoisomers from β-citronellol. This method offers an alternative to traditional rose oxide production and has potential applications in high-value perfumes (Dwivedi et al., 2018).
- Ravelli et al. (2011) evaluated the environmental burdens of rose oxide synthesis, highlighting the advantages of photochemical alternatives in this process (Ravelli et al., 2011).
Biotechnological Production:
- Pimentel et al. (2012) reported the biotransformation of citronellol into rose oxide using Pseudomonas spp. This method shows promise for the commercial production of rose oxide as a bioflavour (Pimentel et al., 2012).
- Demyttenaere et al. (2004) explored the biotransformation of citronellol by fungi, resulting in the production of rose oxides, highlighting its potential in fragrance creation (Demyttenaere et al., 2004).
Nanotechnology Applications:
- Haghighi and Tabrizi (2013) utilized rose water for the synthesis of reduced graphene oxide nanosheets, demonstrating its potential in sensor and biosensor fabrication (Haghighi & Tabrizi, 2013).
- Fihri et al. (2012) synthesized unique rose-shaped nickel oxide nanostructures, showcasing their potential as nanocatalysts and in energy storage devices (Fihri et al., 2012).
Biomedical Research:
- Maia et al. (2021) investigated the antidepressant activity of rose oxide, indicating its potential modulation of the serotonergic pathway (Maia et al., 2021).
- Nonato et al. (2012) explored the anti-inflammatory properties of rose oxide, suggesting its effectiveness in reducing inflammation and leukocyte migration (Nonato et al., 2012).
特性
CAS番号 |
5258-10-6 |
|---|---|
製品名 |
(+)-trans-Rose oxide |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1 |
InChIキー |
CZCBTSFUTPZVKJ-VHSXEESVSA-N |
異性体SMILES |
C[C@H]1CCO[C@@H](C1)C=C(C)C |
SMILES |
CC1CCOC(C1)C=C(C)C |
正規SMILES |
CC1CCOC(C1)C=C(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



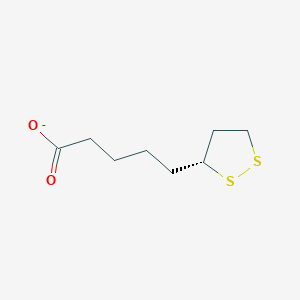
![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)
